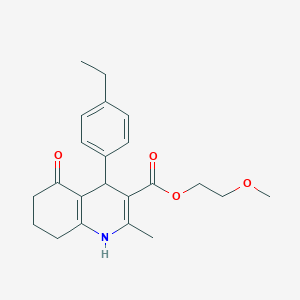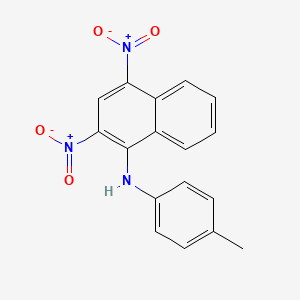
N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea, also known as BPTU, is a chemical compound that has been widely studied for its potential applications in the field of pharmacology and medicine. BPTU is a thiourea derivative that has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. In
作用機序
The mechanism of action of N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinase C, which is a key signaling molecule involved in cell growth and division. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antifungal, and antibacterial properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This compound has also been shown to increase the production of antioxidant enzymes, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the major advantages of N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea is its versatility as a research tool. This compound can be used in a variety of experimental systems, including cell culture, animal models, and in vitro assays. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.
将来の方向性
There are several potential future directions for research on N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the exploration of the mechanism of action of this compound, and the identification of specific molecular targets that are involved in its biological activity. Additionally, future research could focus on the optimization of the synthesis method for this compound, with the goal of improving the yield and purity of the compound. Overall, this compound represents a promising area of research with potential applications in a variety of fields.
合成法
N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea can be synthesized through a series of chemical reactions that involve the condensation of 4-bromophenyl isothiocyanate and 2-methoxyethylamine. The reaction is typically carried out in a solvent such as methanol or ethanol, and the resulting product is purified through recrystallization. The yield of this compound can vary depending on the specific reaction conditions, but typically ranges from 50-80%.
科学的研究の応用
N-(4-bromophenyl)-N'-(2-methoxyethyl)thiourea has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology and medicine. One of the most promising areas of research involves the use of this compound as an antitumor agent. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(2-methoxyethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-14-7-6-12-10(15)13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIXJLYCSCLKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1'-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5169099.png)
![N-ethyl-4-(4-methoxyphenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxobutanamide](/img/structure/B5169105.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5169129.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B5169146.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)

![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)

![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)

